molecular formula C23H31N3O5 B053161 (Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid CAS No. 117625-46-4

(Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid

Cat. No. B053161
M. Wt: 429.5 g/mol
InChI Key: MSVDJLMZDIYYEF-LOMFHENISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid is a synthetic compound that has been used in scientific research to study its mechanism of action and its biochemical and physiological effects. This compound has been synthesized using various methods, and its potential applications in the field of medicine and biochemistry have been explored.

Mechanism Of Action

The mechanism of action of (Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid involves its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2 activity, (Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid can reduce inflammation and pain in various disease states.

Biochemical And Physiological Effects

(Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the production of prostaglandins, which are involved in inflammation and pain. Additionally, it has been shown to reduce the production of reactive oxygen species, which can cause cellular damage and contribute to the development of various diseases.

Advantages And Limitations For Lab Experiments

The use of (Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid in lab experiments has several advantages and limitations. One advantage is its ability to selectively inhibit COX-2 activity, which can make it a useful tool for studying the role of COX-2 in various disease states. However, one limitation is that it can be difficult to synthesize and purify, which can limit its availability for research purposes.

Future Directions

There are several future directions for research involving (Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid. One direction is to further investigate its potential applications as a treatment for inflammatory diseases, such as arthritis and colitis. Additionally, it may be useful to explore its potential as a tool for studying the role of COX-2 in various disease states. Finally, future research could focus on developing more efficient methods for synthesizing and purifying (Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid, which could increase its availability for research purposes.

Synthesis Methods

(Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid can be synthesized using a variety of methods. One approach involves the use of a Grignard reagent to add a cyclopentylmagnesium bromide to a ketone, followed by a Wittig reaction to introduce the double bond. The resulting intermediate can then be oxidized to yield the final product.

Scientific Research Applications

(Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid has been used in scientific research to study its potential applications in the field of medicine and biochemistry. It has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for various inflammatory diseases, such as arthritis and colitis.

properties

CAS RN

117625-46-4

Product Name

(Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid

Molecular Formula

C23H31N3O5

Molecular Weight

429.5 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C23H31N3O5/c24-26-25-17-10-7-16(8-11-17)9-12-18(27)13-14-20-19(21(28)15-22(20)29)5-3-1-2-4-6-23(30)31/h1,3,7-8,10-11,13-14,18-22,27-29H,2,4-6,9,12,15H2,(H,30,31)/b3-1-,14-13+/t18?,19-,20-,21+,22-/m1/s1

InChI Key

MSVDJLMZDIYYEF-LOMFHENISA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/C(CCC2=CC=C(C=C2)N=[N+]=[N-])O)C/C=C\CCCC(=O)O)O

SMILES

C1C(C(C(C1O)C=CC(CCC2=CC=C(C=C2)N=[N+]=[N-])O)CC=CCCCC(=O)O)O

Canonical SMILES

C1C(C(C(C1O)C=CC(CCC2=CC=C(C=C2)N=[N+]=[N-])O)CC=CCCCC(=O)O)O

synonyms

17-(4-azidophenyl)-18,19,20-trinorprostaglandin E2
Az-18,19,20-TN-PGE2

Origin of Product

United States

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